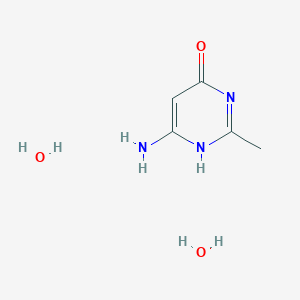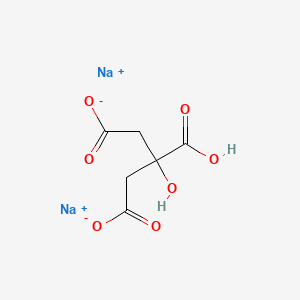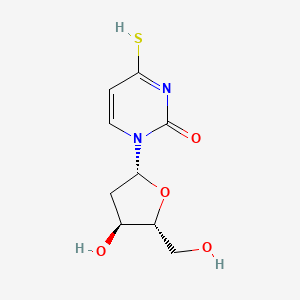
2-Nitrophenyl hexanoate
Vue d'ensemble
Description
2-Nitrophenyl hexanoate is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Nitrophenyl hexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitrophenyl hexanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hydrolysis in Hydrophobic Aggregate Systems
- Hydrolysis Acceleration : 2-Nitrophenyl hexanoate's hydrolysis is accelerated in the presence of azide ion and tetraheptylammonium bromide, a substance with long alkyl chains. This contrasts with other tetraalkylammonium salts with shorter chains which do not significantly elevate reactivity (Kodaka, Fukaya, & Kikkawa, 1986).
Catalytic Cleavage Studies
- Catalytic Activity : Catalytic cleavage of 2-Nitrophenyl hexanoate by various iodoso- and iodoxybenzoates has been studied, revealing insights into the reactive behavior of this compound under different conditions (Moss, Alwis, & Shin, 1984).
Interactions with Peptides
- Peptide Catalysis : The hydrolysis of 2-Nitrophenyl hexanoate catalyzed by various peptides containing histidine and other amino acids was less efficient than that by imidazole. However, the presence of certain surfactants and hydrophobic peptides significantly enhanced the hydrolysis (Kodaka, 1983).
Aqueous Catalytic Media Applications
- Enhanced Hydrolysis Rates : Methacrylate and styrene latexes, particularly those containing quaternary ammonium ions, have been shown to facilitate the hydrolysis of 2-Nitrophenyl hexanoate in aqueous environments. This demonstrates the compound's potential in catalytic media applications (Miller & Ford, 2000).
Inhibition Studies in Corrosion Science
- Corrosion Inhibition : Although indirectly related, studies involving nitrophenyl derivatives, similar to 2-Nitrophenyl hexanoate, have been explored for their inhibitive effects on corrosion, indicating potential applications in material science and corrosion prevention (Lagrenée et al., 2001).
Substrate Incorporation in Catalysis
- Substrate Incorporation : Evidence suggests the incorporation of 2-Nitrophenyl hexanoate into the cyclic cavity of catalysts, providing insights into enzyme model systems and substrate-specific reactions (MurakamiYukito, SunamotoJunzo, & KanoKoji, 1973).
Kinetic Studies
- Analysis of Kinetics : Kinetic analysis of hydrolyses of 2-Nitrophenyl hexanoate in various conditions offers valuable data on the interaction dynamics of this compound under different chemical conditions (Miller et al., 2000).
Propriétés
IUPAC Name |
(2-nitrophenyl) hexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-2-3-4-9-12(14)17-11-8-6-5-7-10(11)13(15)16/h5-8H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEMXDASIVKXFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrophenyl hexanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate hydrate](/img/structure/B7814817.png)

![1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodopyrimidine-2,4(1H,3H)-dione](/img/structure/B7814829.png)







![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B7814897.png)